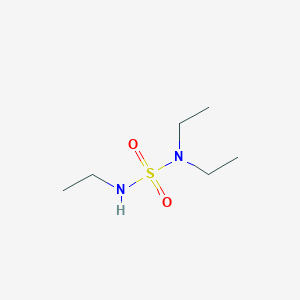
2-アミノ-N-メトキシ-N,3-ジメチルベンザミド
概要
説明
2-Amino-n-methoxy-n,3-dimethylbenzamide is an organic compound with the molecular formula C10H14N2O2. This compound is known for its unique chemical structure, which includes an amino group, a methoxy group, and two methyl groups attached to a benzamide core. It is used in various scientific research applications due to its distinctive properties.
科学的研究の応用
2-Amino-n-methoxy-n,3-dimethylbenzamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
Target of Action
The primary targets of 2-Amino-n-methoxy-n,3-dimethylbenzamide are currently unknown
Biochemical Pathways
Without specific information on the target of 2-Amino-n-methoxy-n,3-dimethylbenzamide, it’s challenging to determine the exact biochemical pathways it affects . Once the targets are identified, it will be possible to understand how this compound influences various biochemical pathways and their downstream effects.
Pharmacokinetics
It has a molecular weight of 164.2, a density of 1.106±0.06 g/cm3, and a melting point of 115-117 °C . These properties can influence the compound’s bioavailability and pharmacokinetics.
Result of Action
The molecular and cellular effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide’s action are currently unknown
生化学分析
Biochemical Properties
2-Amino-n-methoxy-n,3-dimethylbenzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as phosphodiesterases, which are involved in the regulation of intracellular levels of cyclic nucleotides . The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to changes in cellular signaling pathways.
Cellular Effects
The effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the phosphorylation of key signaling proteins, thereby altering the downstream signaling cascades. Additionally, 2-Amino-n-methoxy-n,3-dimethylbenzamide can impact gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 2-Amino-n-methoxy-n,3-dimethylbenzamide exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to conformational changes in the enzyme structure, affecting its activity. Furthermore, 2-Amino-n-methoxy-n,3-dimethylbenzamide can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that 2-Amino-n-methoxy-n,3-dimethylbenzamide remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular signaling and gene expression.
Dosage Effects in Animal Models
The effects of 2-Amino-n-methoxy-n,3-dimethylbenzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity.
Metabolic Pathways
2-Amino-n-methoxy-n,3-dimethylbenzamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties. These metabolic pathways are crucial for understanding the compound’s overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Amino-n-methoxy-n,3-dimethylbenzamide is transported and distributed through specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. The transport and distribution mechanisms are essential for determining the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of 2-Amino-n-methoxy-n,3-dimethylbenzamide plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biochemical effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-n-methoxy-n,3-dimethylbenzamide typically involves several steps:
Starting Material: The process begins with 2-nitro-3-methylbenzoic acid.
Reduction Reaction: The nitro group is reduced to an amino group using a reducing agent such as iron powder and acid in water.
Methoxylation: The amino group is then methoxylated using methanol and a suitable catalyst.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amide source.
Industrial Production Methods
In industrial settings, the production of 2-Amino-n-methoxy-n,3-dimethylbenzamide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process is designed to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
2-Amino-n-methoxy-n,3-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino and methoxy groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce different amine compounds.
類似化合物との比較
Similar Compounds
- 2-Amino-5-chloro-n,3-dimethylbenzamide
- 2-Amino-5-cyano-n,3-dimethylbenzamide
- 2-Amino-5-bromo-n,3-dimethylbenzamide
Uniqueness
2-Amino-n-methoxy-n,3-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific research and industrial applications.
特性
IUPAC Name |
2-amino-N-methoxy-N,3-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-7-5-4-6-8(9(7)11)10(13)12(2)14-3/h4-6H,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJXSPMKNKFDQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)N(C)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(1-Phenylethyl)amino]propanamide](/img/structure/B1452621.png)



![Ethyl 3-[6-(cyclohexyloxy)pyridin-3-yl)]acrylate](/img/structure/B1452628.png)
![1-{[1-(4-Methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B1452631.png)




![2-{2-[(4-Fluorophenyl)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1452639.png)

![1-[(2-Methylpropyl)carbamoyl]piperidine-3-carboxylic acid](/img/structure/B1452641.png)

